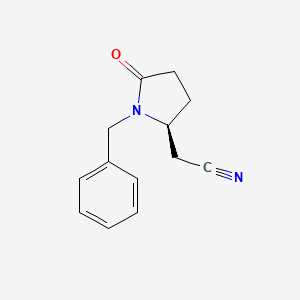

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Beschreibung

Molecular Identification and Nomenclature

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is systematically identified through multiple nomenclature systems and registry numbers that establish its chemical identity. The compound is registered under the Chemical Abstracts Service number 1272755-41-5, providing a unique identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry name for this compound is [(2S)-1-benzyl-5-oxo-2-pyrrolidinyl]acetonitrile, which precisely describes the stereochemical configuration and functional group arrangement. Alternative nomenclature includes (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile, which emphasizes the position of the acetonitrile substituent relative to the pyrrolidine ring system. The molecular formula is established as C₁₃H₁₄N₂O, indicating the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1440 and 1625 wavenumbers, providing characteristic patterns that help confirm the presence of the benzyl substituent. Bending vibrations of the aromatic carbon-hydrogen bonds appear in the region between 680 and 900 wavenumbers, with specific patterns that can indicate substitution patterns on the aromatic ring. The infrared spectrum also reveals information about intermolecular interactions in the solid state, such as hydrogen bonding or dipole-dipole interactions that may affect the exact frequencies of the observed bands. Comparison with reference spectra of related compounds helps confirm the structural assignment and can reveal any impurities or degradation products that might be present in the sample.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrile C≡N stretch | 2200-2280 | Strong | Carbon-nitrogen triple bond |

| Amide C=O stretch | 1630-1700 | Strong | Pyrrolidinone carbonyl |

| Aromatic C-H stretch | 3000-3100 | Medium to weak | Benzyl aromatic protons |

| Aliphatic C-H stretch | 2850-2990 | Medium to strong | Methylene protons |

| Aromatic C=C stretch | 1440-1625 | Medium to weak | Benzyl aromatic framework |

| Aromatic C-H bend | 680-900 | Strong | Out-of-plane bending |

Crystallographic Data

Crystallographic analysis of this compound provides detailed three-dimensional structural information that confirms the stereochemical assignment and reveals important intermolecular interactions in the solid state. While specific crystallographic data for this exact compound was not found in the search results, related pyrrolidinone structures demonstrate characteristic features that are likely applicable to this compound. The pyrrolidine ring typically adopts an envelope conformation in crystalline structures, with one carbon atom displaced from the plane defined by the other four ring atoms. The stereochemical configuration at the 2-position is definitively established through crystallographic analysis, confirming the (S)-absolute configuration through comparison with known chiral centers or through anomalous dispersion effects when appropriate heavy atoms are present.

Intermolecular interactions in the crystal structure likely include hydrogen bonding between the carbonyl oxygen atoms of different molecules, creating extended networks that stabilize the crystal lattice. The nitrile groups may participate in dipole-dipole interactions or weak hydrogen bonding with aromatic hydrogen atoms from adjacent molecules. The benzyl groups can engage in π-π stacking interactions between aromatic rings of neighboring molecules, contributing to the overall crystal packing efficiency. The crystal packing arrangements provide insights into the preferred conformations of the molecule in the solid state and can reveal information about the relative energies of different conformational states. Understanding the crystallographic structure is important for applications where solid-state properties such as dissolution rate, stability, and polymorphism may be relevant factors.

Eigenschaften

IUPAC Name |

2-[(2S)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFHJBBHXKYUNR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Synthesis via Chiral Precursors or Catalysts

- Starting from chiral pyrrolidinone derivatives or employing asymmetric hydrogenation of unsaturated precursors is a common strategy.

- For example, asymmetric hydrogenation of α,β-unsaturated 2-oxo-1-pyrrolidine derivatives can yield optically active pyrrolidinones with high enantiomeric excess, as described in patent literature.

- The benzyl group is typically introduced via N-alkylation of the pyrrolidinone nitrogen using benzyl halides under controlled conditions.

Functionalization of Pyrrolidinone Core

- The acetonitrile group is introduced by nucleophilic substitution or condensation reactions involving cyano-containing reagents.

- A typical method involves the reaction of 2-oxo-1-pyrrolidine derivatives with halogenated acetonitriles or via Knoevenagel-type condensations with cyanoacetate derivatives followed by reduction or substitution steps.

- Purification is commonly achieved by chromatographic techniques such as preparative thin-layer chromatography (PTLC) or column chromatography with solvent systems like chloroform/ethyl acetate mixtures.

Detailed Preparation Method Example

A representative preparation method based on literature synthesis protocols is summarized below:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. N-Benzylation | Pyrrolidin-2-one + benzyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), room temperature to reflux | Alkylation of pyrrolidinone nitrogen to form N-benzylpyrrolidinone | High yield (>80%), monitored by TLC |

| 2. Introduction of Acetonitrile | N-Benzylpyrrolidinone + α-haloacetonitrile (e.g., bromoacetonitrile), base (e.g., NaH), solvent (THF), 0°C to room temperature | Nucleophilic substitution at 2-position to install acetonitrile group | Moderate to good yield (40-60%) |

| 3. Oxidation to 5-oxo | If required, oxidation of 5-position using mild oxidants (e.g., PCC or Dess-Martin periodinane) | Ensures the 5-oxo group is present and intact | Controlled conditions to avoid overoxidation |

| 4. Purification | Chromatography (PTLC or column chromatography), solvent system chloroform/ethyl acetate (9:1) | Isolation of pure this compound | Purity >95% confirmed by NMR and HRMS |

Research Findings and Characterization

- Stereochemistry: The (S)-configuration is typically ensured by starting from chiral precursors or by asymmetric catalytic steps, such as asymmetric hydrogenation of unsaturated intermediates.

- Yields: Overall yields range from moderate to high depending on the efficiency of each step, with N-benzylation generally high yielding and acetonitrile installation moderate.

- Spectroscopic Data: Characterization is confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). Typical NMR shifts include signals for benzyl protons, pyrrolidinone ring protons, and the acetonitrile methylene group.

- Purification: The compound is purified by chromatographic methods; PTLC using chloroform/ethyl acetate (9:1) is effective for isolating the target compound.

Comparative Table of Preparation Methods

Notes on Industrial and Laboratory Scale Synthesis

- Industrial processes favor routes with fewer steps and higher stereoselectivity, often employing asymmetric catalysis.

- Laboratory syntheses commonly use stepwise functionalization with classical organic transformations.

- Reaction conditions require anhydrous solvents and inert atmospheres (N2) to prevent side reactions and racemization.

- The choice of purification technique depends on scale; preparative chromatography is standard for small scale, while crystallization and recrystallization may be optimized for larger batches.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group or other substituents with different functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium cyanide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce amines, and substitution can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions, while the benzyl and pyrrolidine moieties can enhance binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

Key Compounds for Comparison:

1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile Substituents: Indole group at C2 (vs. acetonitrile in the target compound). This compound’s crystallographic data reveals a planar indole ring system that stabilizes the pyrrolidinone conformation, suggesting distinct reactivity compared to the acetonitrile analog . Reactivity: The indole group is less electrophilic than nitrile, reducing susceptibility to hydrolysis or nucleophilic attack.

5-Oxo-pyrrolidine-2-carbonitrile Derivatives with Alternative N1 Substituents Example: N1-methyl or N1-aryl variants. However, reduced lipophilicity may diminish bioavailability.

Racemic vs. Enantiopure Analogs The (S)-configuration of the target compound may confer superior binding affinity in chiral environments compared to racemic mixtures or (R)-enantiomers, as observed in other pyrrolidinone-based therapeutics.

Data Table: Comparative Properties

Biologische Aktivität

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, also known as 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile, is a chiral compound with significant potential in pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O, with a molecular weight of approximately 214.27 g/mol. The compound features a pyrrolidine ring, a benzyl group, and an acetonitrile functional group, which contribute to its unique biological properties. The stereochemistry of this compound may influence its interaction with biological targets, making it an interesting subject for further research.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves modulation of biochemical pathways, potentially acting as an inhibitor or activator depending on the context of use. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant antibacterial and antifungal activity against various pathogens.

| Compound | MIC Values (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| 2-Cyano-1-pyrroline | 0.0195 | E. coli |

| Compound 12a | 0.0048 | C. albicans |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In a study focusing on the anticancer effects of pyrrolidine derivatives, this compound was evaluated against A549 human lung adenocarcinoma cells. The compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

| Treatment | Viability (%) |

|---|---|

| Control | 100 |

| This compound | 66 |

| Cisplatin | 50 |

This data indicates that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

Comparative Studies

Comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Stereoisomer with specific functional groups | Different stereochemistry may influence biological activity |

| 1-Benzylpyrrolidine | Lacks carbonyl group | More basic properties due to absence of carbonyl |

| 5-Oxo-pyrrolidine | No benzyl or acetonitrile groups | Simpler structure with different reactivity |

This comparison highlights how the unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives, emphasizing their potential in medicinal chemistry:

- Antibacterial Studies : A comprehensive examination involving over 200 pyrrolidine derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to enhance bioactivity significantly.

- Antifungal Activity : Investigations into antifungal properties revealed that certain derivatives exhibited potent activity against Candida species, suggesting potential applications in treating fungal infections.

- Cytotoxicity Assessments : In-depth cytotoxicity studies using various cancer cell lines indicated that modifications in the chemical structure could lead to enhanced anticancer properties while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related pyrrolidinyl acetonitriles often involves nucleophilic substitution or cyclization reactions. For example, cyanoacetamide derivatives can be synthesized using ethanol and piperidine under controlled temperatures (0–5°C) . To optimize yield, employ factorial design experiments (e.g., varying solvent polarity, temperature, and catalyst loading). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Kinetic studies under inert atmospheres (e.g., nitrogen) may prevent nitrile degradation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for permeation resistance), ANSI-approved goggles, and flame-retardant lab coats. Respiratory protection (NIOSH-approved N95 masks) is required if ventilation is inadequate .

- Ventilation : Perform reactions in fume hoods with >100 ft/min face velocity. Install spark-proof equipment to mitigate flammability risks (flash point: ~12.8°C for acetonitrile derivatives) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent vapor dispersion .

Q. Which analytical techniques are suitable for quantifying this compound purity and stability?

- Methodological Answer :

- HPLC : Optimize mobile phases using chemometric models (e.g., face-centered central composite design) with acetonitrile/water gradients. Monitor column temperature (25–40°C) and flow rates (0.8–1.2 mL/min) to resolve enantiomeric impurities .

- GC-FID : For volatile byproducts, use two-level factorial designs to adjust injector temperatures (150–250°C) and carrier gas flow rates. Validate with spiked matrices (e.g., 1 mg/mL in saline) .

- NMR : Assign stereochemistry via H-H COSY and NOESY, focusing on pyrrolidine ring coupling constants (e.g., for axial-equatorial protons) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation products via LC-MS; acetonitrile derivatives are prone to hydrolysis under high humidity, forming carboxylic acids .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48–72 hours. Use amber vials to prevent photolytic cleavage of the benzyl group .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the nitrile group in this compound under oxidative conditions?

- Methodological Answer : Perform kinetic modeling using Chemkin Pro or similar software. Acetonitrile oxidation typically proceeds via H-abstraction by OH radicals, forming cyanoalkyl intermediates. At 1150–1450 K, CHCN decomposes to HCN and CO; analogously, the pyrrolidinyl scaffold may yield lactam derivatives . Validate mechanisms using isotopic labeling (e.g., C-NMR) and DFT calculations (e.g., B3LYP/6-31G**) to map transition states .

Q. How can computational methods predict the stereoelectronic effects of substituents on the pyrrolidin-2-yl acetonitrile core?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile/water mixtures) to assess conformational flexibility.

- Docking Studies : Model binding affinities to biological targets (e.g., enzymes with nitrile hydratase activity) using AutoDock Vina. Focus on H-bonding between the carbonyl group and active-site residues .

Q. What strategies resolve contradictions in reported reaction yields for similar pyrrolidinyl acetonitriles?

- Methodological Answer : Apply multivariate robustness testing:

- Factorial Design : Vary catalysts (e.g., piperidine vs. DBU), solvents (DMF vs. THF), and temperatures. Use ANOVA to identify significant factors (p < 0.05) .

- DoE (Design of Experiments) : Central composite designs can isolate interactions between variables (e.g., solvent polarity × temperature) that impact enantiomeric excess .

Q. What ecological risk assessment frameworks apply to this compound?

- Methodological Answer : Follow OECD guidelines:

- Acute Toxicity : Test on Daphnia magna (48-hour EC) and Danio rerio (96-hour LC). Acetonitrile derivatives show low fish toxicity (LC > 100 mg/L) but may bioaccumulate .

- Degradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic biodegradation. Nitriles often hydrolyze slowly, requiring >28 days for >10% degradation .

Q. How do international regulations impact the transport and disposal of this compound?

- Methodological Answer :

- Transport : Classify under UN 1993 (Flammable Liquid, Category 3) with PG II packaging. Include GHS pictograms (Flame, Health Hazard) and SDS sections 14 (Transport) .

- Disposal : Incinerate at EPA-approved facilities (TSCA compliance) with scrubbers to capture HCN emissions. Document waste streams via EPA Form 8700-12 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.